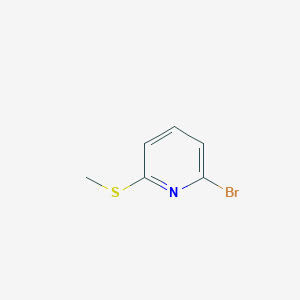

2-Bromo-6-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502583 | |

| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74134-42-2 | |

| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-(methylthio)pyridine: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-6-(methylthio)pyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive bromine atom for cross-coupling, a versatile methylthio group amenable to transformation, and a pyridine core—offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and reactive properties, and its applications as a strategic intermediate in the development of novel compounds. We delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the compound's reactivity profile, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of FDA-approved pharmaceuticals.[1] Its derivatives are explored for a wide range of biological activities, including antibacterial and anticancer properties.[1] this compound, CAS Number 74134-42-2, emerges as a particularly useful intermediate.[2] The strategic placement of the bromo and methylthio groups at the 2 and 6 positions of the electron-deficient pyridine ring creates a molecule with distinct and exploitable reactivity at multiple sites.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3] Simultaneously, the methylthio (-SMe) group can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity allows for sequential, site-selective modifications, making it a highly sought-after precursor in multi-step synthetic campaigns.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the selective nucleophilic aromatic substitution of a suitable di-substituted pyridine. The logical precursor is 2,6-dibromopyridine, a commercially available starting material.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis hinges on the reaction of 2,6-dibromopyridine with a methylthiolate nucleophile, typically sodium thiomethoxide (NaSMe). The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, facilitates nucleophilic attack. The key to this synthesis is achieving mono-substitution. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile), reaction temperature, and time, one can selectively replace a single bromine atom.

The causality for this selectivity lies in the electronic effect of the newly introduced methylthio group. While the first substitution is facile due to the activation by the ring nitrogen and the two bromine atoms, the introduction of the electron-donating methylthio group slightly deactivates the ring towards further nucleophilic attack, helping to prevent the formation of the di-substituted by-product, 2,6-bis(methylthio)pyridine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from analogous syntheses of substituted pyridines.[4]

Objective: To synthesize this compound from 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

Sodium thiomethoxide (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine followed by anhydrous DMF. Stir the mixture at room temperature until the solid is fully dissolved.

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a liquid.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. This data is essential for its identification, handling, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 74134-42-2 | [2][5] |

| Molecular Formula | C₆H₆BrNS | [2][5] |

| Molecular Weight | 204.09 g/mol | [2][5] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2][5] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CSC1=CC=CC(Br)=N1 | [2] |

| InChI Key | CWFMGEWBDIDVPZ-UHFFFAOYSA-N | [2] |

Spectroscopic data (¹H NMR, ¹³C NMR) would be determined experimentally for characterization but is consistent with the proposed structure.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for selective functionalization at either the C2 or C6 position.

Caption: Key reaction pathways for this compound.

Reactions at the C-Br Bond

The C2-bromo group is a prime site for transition metal-catalyzed cross-coupling reactions. The electron-deficient pyridine ring generally shows good reactivity in these transformations.[3]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters provides access to 2-aryl- or 2-alkyl-6-(methylthio)pyridines.

-

Buchwald-Hartwig Amination: Forms C-N bonds, enabling the synthesis of various 2-amino-6-(methylthio)pyridine derivatives.

-

Sonogashira Coupling: Couples the pyridine core with terminal alkynes, yielding 2-alkynyl-6-(methylthio)pyridines.

Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group can be readily oxidized to create a more potent electrophilic site at C6.

-

Oxidation: Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can selectively produce the corresponding sulfoxide or, with excess oxidant, the sulfone.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting methylsulfonyl group (-SO₂Me) is an excellent leaving group. This allows for a second SNAr reaction at the C6 position with a wide range of nucleophiles (e.g., amines, alkoxides), providing a route to 2-bromo-6-substituted pyridines that would be inaccessible via direct substitution on 2,6-dibromopyridine.

Applications in Drug Discovery and Materials Science

The synthetic flexibility of this compound makes it an important intermediate in the synthesis of complex, biologically active molecules and functional materials. Its derivatives are scaffolds for creating libraries of compounds for high-throughput screening in drug discovery programs.[6][7][8] The ability to introduce diverse substituents at both the 2- and 6-positions allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1]

Safety and Handling

This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[2] As with all laboratory chemicals, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for complete hazard and handling information.

References

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-bromo-6-(hydroxymethyl)pyridine — TargetMol Chemicals [targetmol.com]

- 7. nbinno.com [nbinno.com]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"2-Bromo-6-(methylthio)pyridine" CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromo-6-(methylthio)pyridine: A Versatile Heterocyclic Building Block

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds are of paramount importance, with pyridine derivatives forming the backbone of numerous therapeutic agents and functional materials.[1] Among these, This compound emerges as a highly versatile and valuable building block for researchers and drug development professionals. Its unique bifunctional nature, featuring a reactive bromine atom poised for cross-coupling reactions and a modifiable methylthio group, offers a dual handle for intricate molecular engineering.

This guide provides a senior application scientist's perspective on the core attributes of this compound, delving into its synthesis, reactivity, and strategic applications. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols, empowering researchers to leverage this reagent's full potential in their synthetic endeavors.

Core Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74134-42-2 | [2] |

| Molecular Formula | C₆H₆BrNS | [2][3] |

| Molecular Weight | 204.09 g/mol | [2][3][4] |

| IUPAC Name | 2-bromo-6-methylsulfanylpyridine | [2] |

| Physical State | Liquid | [2] |

| Canonical SMILES | CSC1=CC=CC(Br)=N1 | [2] |

Synthesis and Manufacturing Insights

While multiple vendors supply this compound, understanding its synthesis provides context for purity profiles and potential side products. A logical and industrially viable approach involves the nucleophilic aromatic substitution of a di-halogenated pyridine, such as 2,6-dibromopyridine.

The causality here is driven by the differential reactivity of the two bromine atoms, though often the reaction requires careful control to achieve mono-substitution. A more controlled synthesis would start from a precursor where the positions are already differentiated. For instance, a plausible route could involve the diazotization of 2-amino-6-(methylthio)pyridine, analogous to the synthesis of 2-bromo-6-methylpyridine from its amino precursor.[5][6]

Below is a conceptual workflow for the synthesis starting from 2,6-dibromopyridine.

Conceptual Synthetic Workflow

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 884863-17-6 2-Bromo-3-(methylthio)pyridine AKSci 9237CS [aksci.com]

- 4. 2-Bromo-4-(methylthio)pyridine | C6H6BrNS | CID 23437017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Characterization of 2-Bromo-6-(methylthio)pyridine

This document provides a detailed technical analysis of the expected spectral characteristics of 2-Bromo-6-(methylthio)pyridine (CAS No. 74134-42-2), a substituted pyridine derivative of interest in synthetic chemistry and drug development.[1][2] As experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is intended for researchers and scientists who require a foundational understanding for confirming the identity and purity of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine ring with a bromine atom and a methylthio group at the alpha positions. Its molecular formula is C₆H₆BrNS, and it has a molecular weight of approximately 204.09 g/mol .[1] The key structural features for spectroscopic analysis are the three distinct aromatic protons on the pyridine ring, the methyl group of the thioether, and the carbon-bromine bond. Each of these components will give rise to characteristic signals in NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The asymmetry of the substitution pattern results in a unique signal for each proton and carbon atom in the aromatic ring.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methylthio group. The chemical shifts are influenced by the electronegativity and anisotropic effects of the nitrogen atom, the bromine atom, and the sulfur atom.

The pyridine ring protons form an AMX spin system. The proton at the C4 position (H4), situated between two carbons, is expected to be a triplet. The protons at C3 and C5 will appear as doublets of doublets, coupling to each other and to H4.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.45 | t | J ≈ 7.8 Hz | H-4 | Coupling to two adjacent protons (H-3, H-5). |

| ~ 7.20 | d | J ≈ 7.8 Hz | H-3 or H-5 | Influenced by adjacent bromine or methylthio group. |

| ~ 7.10 | d | J ≈ 7.8 Hz | H-5 or H-3 | Influenced by adjacent bromine or methylthio group. |

| ~ 2.55 | s | N/A | -SCH₃ | Characteristic singlet for a methyl group attached to sulfur. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The carbons directly attached to the electronegative bromine (C2) and the nitrogen atom (C2, C6) will be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 162.0 | C-6 | Attached to both nitrogen and sulfur, leading to a strong downfield shift. |

| ~ 142.0 | C-2 | Attached to both nitrogen and bromine, resulting in a significant downfield shift. |

| ~ 139.0 | C-4 | Aromatic CH carbon, typically found in this region for pyridines. |

| ~ 125.0 | C-3 or C-5 | Aromatic CH carbon. |

| ~ 119.0 | C-5 or C-3 | Aromatic CH carbon. |

| ~ 14.5 | -SCH₃ | Typical chemical shift for a methyl carbon attached to a sulfur atom. |

Structural Assignment Workflow

The following diagram illustrates the logical process for assigning the NMR signals to the corresponding atoms in the this compound molecule.

References

"2-Bromo-6-(methylthio)pyridine" reactivity and electronic properties

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-6-(methylthio)pyridine

Abstract

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-deficient pyridine core and the distinct electronic effects of the bromo and methylthio substituents, imparts a rich and selective reactivity profile. This guide provides a comprehensive exploration of the electronic properties that govern its chemical behavior and delves into its primary modes of reactivity. We will examine its participation in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is supported by mechanistic insights, field-proven experimental protocols, and authoritative references to empower researchers in leveraging this compound for novel molecular design.

Electronic Properties: A Tale of Two Substituents on an Electron-Deficient Core

The reactivity of this compound is fundamentally dictated by the electronic landscape of the pyridine ring, which is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is not uniform and is most pronounced at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack. The substituents at the 2 and 6 positions further modulate this electronic environment.

-

The 2-Bromo Group : The bromine atom exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the carbon atom to which it is attached (C2). Crucially, it serves as an excellent leaving group in both nucleophilic substitution and oxidative addition steps of catalytic cycles.

-

The 6-Methylthio Group : The methylthio (-SMe) group possesses a more complex electronic character. It is inductively electron-withdrawing but can also act as a weak resonance donor (+R) by donating a lone pair from the sulfur atom into the ring system. This dual nature can influence the overall electron density and reactivity of the pyridine ring.

While direct experimental data for the title compound is scarce, computational studies using Density Functional Theory (DFT) on structurally related molecules provide valuable predictions of key electronic parameters.[1] DFT calculations (typically at the B3LYP/6-311++G(d,p) level of theory) are widely used to reliably model the electronic structure of such organic molecules.[1][2]

Table 1: Predicted Electronic Properties and Their Implications (based on analogous compounds)

| Property | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.[1] | A lower HOMO energy suggests lower propensity to act as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.[1] | A low-lying LUMO, influenced by the bromo group and pyridine nitrogen, indicates high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.[1] | A smaller gap generally suggests higher reactivity, particularly in reactions involving charge transfer.[1] |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic (positive) and nucleophilic (negative) sites.[1] | An MEP map would show a significant region of positive potential around the C2 carbon, confirming it as the primary site for nucleophilic attack and oxidative addition. |

Reactivity Profile I: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[3][4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling an organoboron reagent with an organohalide.[5][6][7] For a substrate like this compound, this reaction allows for the introduction of diverse aryl or heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices:

-

Catalyst : A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand are common.[6][8] The ligand stabilizes the palladium center and facilitates the catalytic steps.

-

Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transmetalation step.[5]

-

Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water helps to dissolve the inorganic base and the boronic acid, while the organic solvent dissolves the aryl halide and the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling [6][7]

-

Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), under a positive pressure of the inert gas.

-

Reaction : Heat the reaction mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up : Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in pharmaceutical chemistry, where the aryl amine moiety is a common pharmacophore.

Causality Behind Experimental Choices:

-

Catalyst System : This reaction is highly dependent on the choice of a palladium precursor and, critically, a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[9][10] The ligand promotes the oxidative addition and, most importantly, the final reductive elimination step to form the C-N bond, which can otherwise be a difficult step.[11]

-

Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[9][12] Its role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Caption: Fig 2. Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination [9][12]

-

Vessel Preparation : In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with a palladium precursor (e.g., [Pd₂(dba)₃], 1-2 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 2.5-5 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).

-

Reagent Addition : Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).

-

Solvent Addition : Add anhydrous, degassed toluene to the tube.

-

Reaction : Seal the tube and heat the mixture with stirring at 80-110 °C for the required time (typically 4-24 hours), as determined by reaction monitoring.

-

Work-up : After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and add water or brine.

-

Extraction : Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter through a pad of Celite, and concentrate in vacuo. Purify the residue by flash chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.

Causality Behind Experimental Choices:

-

Dual Catalysis : The palladium catalyst functions as in other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the Pd(II)-aryl complex.

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[15][16]

Experimental Protocol: Sonogashira Coupling [15][16]

-

Vessel Preparation : To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon).

-

Reagent Addition : Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 2.0-7.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 65 °C) until the starting material is consumed.

-

Work-up : Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter it through a pad of Celite to remove catalyst residues.

-

Washing : Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Reactivity Profile II: Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyridine ring, amplified by the nitrogen atom, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially at the C2 and C4 positions.[17][18][19] The presence of a good leaving group like bromine at the C2 position makes this compound an excellent substrate for SNAr reactions.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[20] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. In the second, typically fast step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.

Caption: Fig 3. Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine [20]

-

Vessel Preparation : To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

-

Reagent Addition : Add the amine nucleophile (1.2-1.5 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). The base acts as a scavenger for the HBr generated if a primary or secondary amine is used.

-

Solvent Addition : Add an anhydrous polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of 0.1-0.5 M.

-

Reaction : Heat the reaction mixture with stirring. The required temperature can range from room temperature to >100 °C depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound stands out as a highly valuable and adaptable building block for synthetic chemistry. Its electronic properties, characterized by a highly electrophilic C2 position, make it an excellent substrate for a wide range of transformations. Mastery of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides chemists with a reliable platform for introducing molecular diversity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this versatile pyridine derivative into their synthetic programs, facilitating the development of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-Bromo-6-(methylthio)pyridine in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-6-(methylthio)pyridine, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a versatile intermediate. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and strategic oxidation of the methylthio moiety. A central case study will illuminate its application in the synthesis of advanced kinase inhibitors, providing researchers, scientists, and drug development professionals with actionable insights and field-proven protocols.

Introduction: The Pyridine Scaffold and the Rise of a Multifunctional Building Block

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and its ability to engage in critical biological interactions.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and enhances aqueous solubility, while the aromatic system allows for π-π stacking with biological targets.[3] Within this class, substituted pyridines offer fine-tuned control over a molecule's steric, electronic, and pharmacokinetic properties.

This compound has emerged as a particularly strategic building block. It possesses two distinct, orthogonally reactive sites: a bromine atom at the 2-position, ideal for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling, and a methylthio group at the 6-position. This sulfur linkage is not merely a placeholder; it can be selectively oxidized to the corresponding sulfoxide or sulfone, introducing new pharmacophoric features and modulating the compound's physicochemical profile. This dual functionality provides a powerful platform for generating complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis and Physicochemical Properties

Synthesis of the Core Scaffold

The most direct and efficient synthesis of this compound is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction.[1][4] The starting material, 2,6-dibromopyridine, possesses two electrophilic sites, but the C2 and C6 positions are electronically equivalent. The reaction with one equivalent of a nucleophile like sodium thiomethoxide (sodium methanethiolate) proceeds to monosubstitution, driven by statistical probability and careful control of stoichiometry. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of one bromide.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the monosubstitution of 2,6-dibromopyridine with sodium thiomethoxide via a nucleophilic aromatic substitution (SNAr) reaction to yield the title compound.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,6-Dibromopyridine | 1.0 | 236.88 | (As required) |

| Sodium Thiomethoxide | 1.0-1.1 | 70.09 | (Adjusted) |

| Anhydrous DMF | - | 73.09 | (Sufficient volume) |

Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dibromopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.2-0.5 M concentration).

-

Nucleophile Addition: Carefully add sodium thiomethoxide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. The causality for using room temperature is to favor monosubstitution; higher temperatures can increase the rate of undesired disubstitution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Appearance | Liquid |

| CAS Number | 74134-42-2 |

Data sourced from commercial supplier information.

Core Applications in Medicinal Chemistry: A Versatile Intermediate

The strategic value of this compound lies in its capacity to undergo a series of predictable and high-yielding transformations, making it a powerful node for the divergent synthesis of compound libraries.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boa.unimib.it [boa.unimib.it]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2-Bromo-6-(methylthio)pyridine: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of a drug discovery program's success. Heterocyclic compounds, particularly those based on the pyridine scaffold, are foundational to a vast number of FDA-approved drugs.[1][2] This guide provides an in-depth technical analysis of 2-Bromo-6-(methylthio)pyridine, a highly versatile and reactive building block. We will explore its physicochemical properties, unique reactivity profile, and strategic applications in constructing diverse molecular libraries. The focus will be on its utility in robust, scalable palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to leverage this scaffold in the synthesis of novel therapeutic agents.

Core Characteristics and Strategic Value

This compound is a substituted pyridine derivative that offers medicinal chemists three key points of chemical diversity and reactivity: the pyridine ring itself, a reactive bromine atom, and a modifiable methylthio group. This trifecta of functionality makes it an exceptionally valuable starting material for generating novel chemical entities.

The pyridine core is a common feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding via its nitrogen atom, which can enhance drug-receptor interactions and improve pharmacokinetic properties.[1][3] The strategic placement of the bromine atom at the 2-position activates the molecule for a wide range of palladium-catalyzed cross-coupling reactions, the workhorses of modern drug synthesis.[4][5]

Physicochemical Properties

A clear understanding of a starting material's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 74134-42-2 | [6][7] |

| Molecular Formula | C₆H₆BrNS | [6] |

| Molecular Weight | 204.09 g/mol | [6] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95% | [6] |

| Canonical SMILES | CSC1=CC=CC(Br)=N1 | [6][7] |

| InChI Key | CWFMGEWBDIDVPZ-UHFFFAOYSA-N | [6] |

The Chemistry of Opportunity: Reactivity Profile

The synthetic utility of this compound is primarily dictated by the C-Br bond. In palladium-catalyzed cross-coupling reactions, the strength of the carbon-halogen bond is a key factor in reactivity, with the general trend being C-I > C-Br > C-Cl.[4] The C-Br bond in this molecule provides an optimal balance of reactivity and stability, making it less sluggish than its chloro- counterpart while being more cost-effective and stable than the iodo- equivalent.

The electron-deficient nature of the pyridine ring influences the oxidative addition step in catalytic cycles, a critical phase of the reaction.[8] The presence of the electron-donating methylthio group subtly modulates the electronic properties of the ring compared to an unsubstituted bromopyridine.

Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling

The most powerful application of this compound is as a substrate in palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to drug discovery, allowing for the modular assembly of complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in kinase inhibitors and other drug classes. The reaction couples the bromopyridine with a boronic acid or ester.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine Ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 eq)

-

Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precursor, the ligand, and the base. Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, which can interfere with the catalytic cycle.

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is equally critical in drug discovery, as aryl amines are key pharmacophores in a multitude of drugs. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide variety of primary and secondary amines.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Strategic Derivatization for SAR

The true power of this compound lies in its ability to serve as a launchpad for generating compound libraries for Structure-Activity Relationship (SAR) studies.

Caption: A strategic workflow for SAR using this compound.

Beyond the 2-position, the methylthio group at the 6-position offers a secondary site for modification. It can be oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the molecule's properties:

-

Solubility: Increases polarity and aqueous solubility.

-

Hydrogen Bonding: The sulfoxide and sulfone oxygens can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with a biological target.

-

Metabolic Stability: Can alter the metabolic profile of the compound.

This dual-handle approach—cross-coupling at the bromine and oxidation at the sulfur—provides an efficient pathway to rapidly explore a wide chemical space around the pyridine core.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-balanced reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the reliable and modular synthesis of diverse compound libraries. The additional potential for modification at the methylthio group provides a secondary axis for property optimization. For research teams aiming to efficiently generate novel chemical matter targeting a wide range of diseases, from cancer to neurological disorders, mastering the application of this versatile scaffold is a significant competitive advantage.[2][9]

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 74134-42-2|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Introduction: The Strategic Value of 2-Bromo-6-(methylthio)pyridine in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Bromo-6-(methylthio)pyridine

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of countless therapeutic agents and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" highly sought after in drug discovery.[1][3] Within this vast chemical space, 2,6-disubstituted pyridines represent a particularly valuable subclass, offering a precise vector for molecular elaboration.

This guide focuses on This compound , a versatile heterocyclic building block that offers two distinct and orthogonally reactive sites for chemical modification. The bromine atom at the C2 position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group at C6 can be manipulated or used to modulate the electronic properties of the ring. This dual functionality allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable intermediate for researchers in pharmaceuticals, agrochemicals, and materials science.

As a Senior Application Scientist, this document is structured to provide not just protocols, but a deeper understanding of the causality behind the synthetic choices. We will explore the common precursors, detail robust synthetic pathways to the core molecule, and provide a comprehensive overview of its derivatization potential, grounded in established reaction mechanisms and field-proven methodologies.

Part 1: Synthesis of the this compound Core

The efficient construction of the target molecule relies on the strategic assembly of a 2,6-disubstituted pyridine ring. The choice of precursors is often dictated by commercial availability, cost, and the desired substitution pattern.

Foundational Precursors for 2,6-Disubstituted Pyridines

The journey to our target molecule begins with readily available starting materials. The most common and logical precursors for generating the 2-bromo-6-substituted pyridine scaffold include 2,6-dibromopyridine and 2-amino-6-methylpyridine.

-

2,6-Dibromopyridine: This symmetrical precursor is ideal for sequential, selective functionalization. One bromine atom can be displaced via nucleophilic substitution, leaving the second available for subsequent cross-coupling reactions.

-

2-Amino-6-methylpyridine: This compound serves as a versatile starting point where the amino group can be converted to a bromide via a Sandmeyer-type reaction, providing the necessary handle for further chemistry.[4]

The selection between these precursors depends on the overall synthetic strategy. Using 2,6-dibromopyridine allows for the direct introduction of the methylthio group, while the route from 2-amino-6-methylpyridine first establishes the 2-bromo-6-methylpyridine intermediate.

Key Synthetic Pathway: From 2,6-Dibromopyridine

A highly efficient and direct route to this compound involves the monosubstitution of 2,6-dibromopyridine with a sulfur nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions.

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).

This protocol describes the nucleophilic aromatic substitution of 2,6-dibromopyridine with sodium thiomethoxide.

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

Sodium thiomethoxide (1.1-1.3 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and nitrogen inlet

Procedure:

-

Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the vessel, add 2,6-dibromopyridine followed by anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Nucleophile Addition: Add sodium thiomethoxide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired this compound.

Part 2: Derivatization Strategies: Unleashing the Synthetic Potential

With two distinct reactive sites, this compound is primed for diverse functionalization. The electron-rich nature of the sulfur atom and the susceptibility of the C-Br bond to catalysis allow for a wide range of derivatives to be synthesized.

Palladium-Catalyzed Cross-Coupling at the C2 Position

The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[5]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.[5][6]

-

Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.[5][7]

-

Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[6]

-

Heck Coupling: Forms C-C double bonds with alkenes.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

This procedure provides a general guideline for coupling an arylboronic acid with the core molecule.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, if required, 1.2-1.5 eq relative to Pd)[7]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), base, arylboronic acid, and this compound.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers.

-

Extraction & Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to afford the desired biaryl product.[5]

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, Dioxane |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | LiHMDS, NaOtBu | Toluene, THF |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF |

| Heck | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions on bromopyridines. |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, especially at the C2 and C4/6 positions.[8][9] This allows the bromine atom of this compound to be displaced by a variety of strong nucleophiles.

digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

sub [label="this compound"]; nuc [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05"]; prod [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> meisenheimer [label="Addition"]; nuc -> sub [style=dashed, arrowhead=none]; meisenheimer -> prod [label="Elimination of Br⁻"]; }

References

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note: A Guide to Buchwald-Hartwig Amination of 2-Bromo-6-(methylthio)pyridine

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in pharmaceutical and materials science for synthesizing aryl and heteroaryl amines, which are common motifs in biologically active molecules. This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, and sometimes challenging, substrate: 2-Bromo-6-(methylthio)pyridine. Derivatives of 2-amino-6-(methylthio)pyridine are valuable scaffolds in drug discovery, and mastering their synthesis is a key enabling step for medicinal chemists.

This document will delve into the critical parameters of the reaction, explain the rationale behind experimental choices, and provide a robust, step-by-step protocol for researchers.

Mechanistic Overview & Substrate-Specific Challenges

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[2][3]

// Nodes pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coord [label="[L-Pd(II)(Ar)(NHR'R'')]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-NR'R''", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_regen [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout sub [label="Ar-X", shape=plaintext, fontcolor="#202124"]; amine [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; baseh [label="[Base-H]⁺X⁻", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label="Oxidative\nAddition"]; sub -> oa_complex [style=dashed, arrowhead=none]; oa_complex -> amine_coord [label="Amine\nCoordination"]; amine -> amine_coord [style=dashed, arrowhead=none]; amine_coord -> amido_complex [label="Deprotonation"]; base -> amine_coord [style=dashed, arrowhead=none]; amido_complex -> baseh [style=dashed, arrowhead=none]; amido_complex -> product [label="Reductive\nElimination"]; product -> catalyst_regen [style=invis]; // for layout amido_complex -> catalyst_regen [style=dashed, dir=back];

// Rank {rank=same; pd0; sub;} {rank=same; amine_coord; amine; base;} } .dot Figure 1: The Buchwald-Hartwig Catalytic Cycle. A simplified representation of the key steps in palladium-catalyzed C-N bond formation.

When applying this reaction to this compound, researchers must consider two primary challenges:

-

Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, unreactive species, a known issue with heteroaromatic substrates.[4]

-

Sulfur Poisoning: Sulfur-containing functional groups, like the methylthio (-SMe) group, are notorious for their potential to poison palladium catalysts by forming strong, irreversible bonds with the metal center.

Successfully aminating this substrate requires a carefully selected catalyst system that can overcome these hurdles by promoting the desired catalytic cycle at a rate that significantly outpaces these deactivation pathways.

Optimizing Reaction Parameters: A Causal Approach

The success of the Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source, the ligand, the base, and the solvent.

The Catalyst System: Palladium Precursor and Ligand

The choice of ligand is the most critical factor for this transformation. While first-generation ligands like P(o-Tol)₃ can be effective for simple substrates, the challenges posed by this compound necessitate the use of modern, specialized ligands.[2]

-

Expertise & Rationale: Bulky, electron-rich biarylphosphine ligands, such as XPhos , RuPhos , or BrettPhos , are highly recommended.[5][6] The steric bulk of these ligands promotes the formation of a monoligated, 12-electron L-Pd(0) active species, which is highly reactive towards oxidative addition.[2][7] This steric hindrance also creates a protective "pocket" around the palladium atom, which can minimize unwanted coordination from the pyridine nitrogen or the sulfur atom of the substrate. Furthermore, their electron-donating nature accelerates the final, often rate-limiting, reductive elimination step.[6]

-

Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active Pd(0) catalyst in situ with the ligand, modern practice favors the use of precatalysts .[5] Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable solids that rapidly and reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[5][8]

Base Selection

The base plays a crucial role in deprotonating the amine (or the intermediate palladium-amine complex) to form the key palladium-amido intermediate.[3]

-

Expertise & Rationale: A strong, non-nucleophilic base is required.

-

Sodium tert-butoxide (NaOt-Bu): This is the most common and often most effective base for aminations of heteroaryl halides.[9][10] Its high basicity ensures efficient deprotonation.

-

Cesium Carbonate (Cs₂CO₃): A milder inorganic base that is often effective, particularly when the substrate or amine contains base-sensitive functional groups.[11][12] It is a good alternative to consider if NaOt-Bu leads to side reactions.

-

Potassium Phosphate (K₃PO₄): Another milder alternative to alkali metal alkoxides.

-

Solvent and Temperature

-

Expertise & Rationale: Anhydrous, non-protic solvents are essential.

-

Toluene and 1,4-Dioxane are the most common solvents.[1][13] They effectively solubilize the reagents and are stable at the required reaction temperatures.

-

The reaction is typically heated to between 80 °C and 110 °C to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific amine and catalyst system used.

-

Comparative Data for Amination of 2-Bromopyridines

To provide a validated starting point, the following table summarizes successful conditions reported in the literature for the Buchwald-Hartwig amination of structurally similar 2-bromopyridine derivatives.

| Aryl Bromide | Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [9] |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 | [9] |

| 2-Bromopyridine | Aniline | (Not specified) | DBU | (Not specified) | (Not specified) | (Varies) | [8] |

| 2-Bromopyridines | Various volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [10] |

| Halopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | (Not specified) | (Not specified) | (Varies) | [11] |

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize conditions for their specific amine coupling partner.

Workflow Diagram

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Reagent Assembly\nAdd Ar-Br, Amine, Base, Catalyst, & Ligand\nto an oven-dried Schlenk flask."]; inert [label="2. Establish Inert Atmosphere\nEvacuate and backfill the flask\nwith Argon or Nitrogen (3x)."]; solvent [label="3. Add Solvent\nAdd anhydrous toluene via syringe."]; reaction [label="4. Reaction\nHeat the mixture to 100 °C\nwith vigorous stirring."]; monitor [label="5. Monitor Progress\nCheck reaction completion by\nTLC or LC-MS."]; workup [label="6. Workup\nCool to RT, quench with water,\nand extract with ethyl acetate."]; purify [label="7. Purification\nDry organic layer, concentrate,\nand purify by column chromatography."]; characterize [label="8. Characterization\nAnalyze the pure product by\n¹H NMR, ¹³C NMR, and HRMS."]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Upon completion"]; workup -> purify; purify -> characterize; characterize -> end; } .dot Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Reagents and Equipment

-

Substrates: this compound, Amine (e.g., Morpholine)

-

Catalyst System: XPhos Pd G3 precatalyst (or Pd₂(dba)₃ and XPhos ligand)

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Solvent: Anhydrous Toluene

-

Equipment: Oven-dried Schlenk flask or sealed vial, magnetic stirrer/hotplate, argon/nitrogen line, syringes, standard glassware for workup and chromatography.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

-

Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 204.1 mg).

-

Addition of Solids: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 134.5 mg, 1.4 equiv.).

-

Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.

-

Addition of Liquids: Add anhydrous toluene (5 mL, 0.2 M). Then, add the amine (e.g., morpholine, 1.2 mmol, 104.5 mg, 1.2 equiv.) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-(methylthio)pyridine product.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald 催化劑和配體 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Stille Coupling of 2-Bromo-6-(methylthio)pyridine with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines and the Stille Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The targeted synthesis of highly functionalized pyridines is, therefore, a critical endeavor in modern organic chemistry. Among the myriad of synthetic tools available, the palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide array of functional groups, coupled with the stability of organostannane reagents to air and moisture, makes it an invaluable tool for the synthesis of complex molecular architectures.[2][3]

This guide focuses on the Stille coupling of 2-Bromo-6-(methylthio)pyridine , a versatile building block that allows for the introduction of diverse substituents at the 2-position of the pyridine ring. The presence of the methylthio group at the 6-position offers a potential site for further synthetic manipulation, making this substrate particularly attractive for creating libraries of novel compounds for drug discovery and materials science applications. While specific literature precedents for the Stille coupling of this exact substrate are not abundant, this document provides a comprehensive guide based on well-established principles and protocols for similar 2-halopyridine systems.

The Mechanism of the Stille Cross-Coupling Reaction

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) in an oxidative addition step to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the tin is transferred to the palladium center, and the halide is transferred to the tin. This is often the rate-determining step of the cycle.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A General Guideline

The following protocol is a representative procedure for the Stille coupling of this compound with an organostannane. It is crucial to note that optimization of the catalyst, ligand, solvent, and temperature may be necessary for different organostannane coupling partners to achieve optimal yields.

Materials and Reagents:

-

This compound

-

Organostannane (e.g., Aryl-, Heteroaryl-, Vinyl-, or Alkynyltributylstannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a ligand is used, it should be added at this stage.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask via syringe, followed by the organostannane (1.1-1.5 equiv.).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: The filtrate is then subjected to an aqueous workup. To remove the tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[4] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Versatility of the Stille Coupling with this compound

The true power of the Stille coupling lies in its broad scope. A wide variety of organostannanes can be employed to introduce different functionalities at the 2-position of the pyridine ring. The following table provides a summary of potential coupling partners and the expected product classes.

| Organostannane Coupling Partner | R² Group | Product Class | Potential Applications |

| Aryl-SnBu₃ | Aryl | 2-Aryl-6-(methylthio)pyridines | Biaryl scaffolds for pharmaceuticals and organic electronics |

| Heteroaryl-SnBu₃ | Heteroaryl | 2-Heteroaryl-6-(methylthio)pyridines | Ligand synthesis, bioactive molecules |

| Vinyl-SnBu₃ | Vinyl | 2-Vinyl-6-(methylthio)pyridines | Precursors for polymerization, natural product synthesis |

| Alkynyl-SnBu₃ | Alkynyl | 2-Alkynyl-6-(methylthio)pyridines | Click chemistry, synthesis of complex acetylenic architectures |

Troubleshooting and Considerations

While the Stille coupling is a robust reaction, certain challenges may arise. Understanding these potential issues and their solutions is key to successful synthesis.

-

Low Yields: This can be due to several factors, including inefficient catalyst turnover, steric hindrance, or electronic effects of the substrates. Screening different palladium catalysts (e.g., PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂) and ligands (e.g., XPhos, SPhos) can often improve yields. The addition of a copper(I) co-catalyst has also been shown to accelerate the reaction rate in some cases.[5]

-

Homocoupling of the Organostannane: This is a common side reaction where the organostannane couples with itself.[1] This can often be minimized by carefully controlling the reaction temperature and using the appropriate stoichiometry of reagents.

-

Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[2] The aforementioned potassium fluoride wash is an effective method. Alternatively, treatment with di-tert-butyl-dicarbonate (Boc₂O) can facilitate the removal of residual tin.

-

Substrate-Specific Challenges: The electronic nature of the pyridine ring can influence the reaction. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially affecting the catalytic activity. The choice of ligand is crucial to mitigate these effects.

Conclusion

The Stille cross-coupling of this compound with a diverse range of organostannanes offers a powerful and flexible strategy for the synthesis of novel substituted pyridines. This application note provides a foundational understanding of the reaction mechanism, a detailed, adaptable protocol, and insights into the versatility and potential challenges of this transformation. By leveraging this robust synthetic methodology, researchers in drug discovery and materials science can efficiently access a wide array of complex molecular structures with tailored properties.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-(methylthio)pyridine

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases makes it a valuable component in inhibitor design. The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer and inflammatory disorders, rendering kinase inhibitors a major class of therapeutic agents.[2][3]

2-Bromo-6-(methylthio)pyridine has emerged as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. This bifunctional reagent offers two distinct points for chemical modification: the bromine atom at the 2-position and the methylthio group at the 6-position. The bromine atom is readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[1][4][5] Concurrently, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, providing another avenue for modulating the electronic and steric properties of the final compound and introducing additional hydrogen bond acceptors.